molecular formula C9H11N3O B1619166 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide CAS No. 90559-19-6

1,2,3,4-Tetrahydroquinoxaline-2-carboxamide

Cat. No. B1619166
CAS RN: 90559-19-6
M. Wt: 177.2 g/mol
InChI Key: XUUYVFJOLKENPD-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoxaline-2-carboxamide is a chemical compound with the CAS Number: 90559-19-6 . It has a molecular weight of 177.21 .


Molecular Structure Analysis

The molecule contains a total of 25 bonds. There are 14 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amide (aliphatic), and 2 secondary amines (aromatic) .


Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydroquinoxaline-2-carboxamide is a powder at room temperature . It has a molecular formula of C9H11N3O .

Scientific Research Applications

Antidepressant Potential

Research has highlighted the antidepressant-like activity of certain quinoxaline derivatives. For instance, 3-ethoxyquinoxalin-2-carboxamides, structurally similar to 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide, have shown promising results as 5-HT3 receptor antagonists with significant antidepressant-like effects in animal models (Mahesh et al., 2011).

Synthetic Methodologies

The development of efficient synthetic methodologies for compounds like 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide has been a focus of research. Techniques such as three-component reactions have been used for the synthesis of related tetrahydroisoquinoline derivatives, demonstrating the versatility of these methods in creating complex organic structures (Schuster et al., 2010).

Catalytic Applications

Catalytic applications are another area of interest. Studies have utilized catalysts for the synthesis of quinoxaline derivatives, indicating potential for eco-friendly and efficient synthesis methods (Vessally et al., 2017).

Receptor Antagonism

Compounds structurally similar to 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide have been designed as serotonin (5-HT3) receptor antagonists, indicating potential applications in neurological and psychological disorders (Mahesh et al., 2004).

Fluorescence-based Detection

Quinoxaline derivatives have shown promise in fluorescence-based detection of certain compounds. For instance, a tetrahydroquinoxaline derivative was used for the sensitive detection of nitroaromatics, showcasing its potential in analytical applications (Fu et al., 2018).

Antioxidant Activity

Some tetrahydroquinoxaline derivatives have demonstrated significant antioxidant activity, suggesting their potential in oxidative stress-related applications (Nishiyama et al., 2003).

properties

IUPAC Name

1,2,3,4-tetrahydroquinoxaline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-4,8,11-12H,5H2,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUYVFJOLKENPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroquinoxaline-2-carboxamide

CAS RN

90559-19-6
Record name NSC90837
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GH Fisher Jr - 1973 - search.proquest.com
Several physiologically active compounds possessing various degrees of antimalarial and antitumor effects contain quinoxaline moieties. For example, the 2-quinoxalinecarbonyl unit of …
AJ Lin - 1969 - search.proquest.com
THE SYNTHESIS OF N(5), N(10)-METHYLENE-TETRAHYDROFOLIC ACID ANALOGS THE SYNTHESIS OF N(5), N(10)-METHYLENE-TETRAHYDROFOLIC ACID ANALOGS Full Text …

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